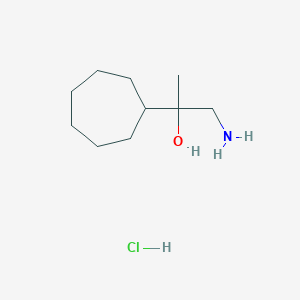![molecular formula C7H13Cl2N3 B2782090 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride CAS No. 2225136-25-2](/img/structure/B2782090.png)
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride is a compound that belongs to the group of tertiary diamines . It is widely used as a catalyst for many reactions . The empirical formula is C6H14Cl2N2 and the molecular weight is 185.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.2ClH/c8-3-7-4-9-6-1-2-10 (7)5-6;;/h6-7,9H,1-2,4-5H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 210.11 . It is stored at room temperature .作用機序
Target of Action
It is known that similar compounds, such as dabco, are highly nucleophilic tertiary amine bases, which are used as catalysts and reagents in polymerization and organic synthesis .
Mode of Action
It is known that similar compounds, such as dabco, have been used as nucleophilic catalysts for various reactions .
Biochemical Pathways
Similar compounds, such as dabco, have been used in various organic synthesis reactions .
Action Environment
It is known that similar compounds, such as dabco, can be affected by environmental factors .
実験室実験の利点と制限
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride has several advantages as a base and catalyst in organic reactions. It is a highly effective base and can facilitate reactions that are difficult to achieve with other bases. It is also relatively inexpensive and readily available. However, this compound has some limitations, including its low solubility in water and its tendency to form insoluble salts with some acids.
将来の方向性
There are several areas of future research that could benefit from the use of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride. One area is the development of new synthetic methods for the preparation of pharmaceuticals and other valuable compounds. This compound could also be used in the development of new materials, such as polymers and catalysts. Additionally, further research could be conducted to explore the potential of this compound in other areas of chemistry, such as biochemistry and materials science.
Conclusion
In conclusion, this compound is a valuable compound that has been widely used in scientific research as a base and catalyst in organic reactions. Its unique properties make it a highly effective base, and it has been used in the synthesis of various compounds. While this compound has some limitations, it has several advantages that make it a useful tool in organic synthesis. There are also several areas of future research that could benefit from the use of this compound.
合成法
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride can be synthesized using a variety of methods. One of the most common methods is the reaction of DABCO with hydrogen cyanide gas in the presence of hydrochloric acid. The resulting product is then purified by recrystallization. Other methods include the reaction of DABCO with cyanogen bromide and the reaction of DABCO with acrylonitrile in the presence of a Lewis acid catalyst.
科学的研究の応用
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride has been extensively used in scientific research as a base and catalyst in various organic reactions. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used in the preparation of polymers, such as polyurethanes and polyamides.
Safety and Hazards
特性
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane-2-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-6-1-2-10(7)5-6;;/h6-7,9H,1-2,4-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSERQBBWAJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NCC2C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)
![N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2782009.png)
![1-[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-2,2-dimethyl-1-propanone](/img/structure/B2782011.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2782013.png)
![3-[4-(oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2782014.png)


![N-(1-cyanocyclopentyl)-2-{2-[(morpholin-4-yl)methyl]-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2782021.png)




![2,1,3-Benzothiadiazol-5-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2782028.png)